N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide
Overview
Description
“(1R,2R)-N,N’-Dimethyl-1,2-cyclohexanediamine” is a N,N’-dimethylated derivative of enantiopure 1,2-diaminocyclohexane .
Synthesis Analysis
This compound can be formed during the hydrolysis of (R3a, R7a)-1,3-(dimethyl)-2-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-1,3,2-benzodiazaphosphole 2-oxide using HCl-methanol . It has also been used in the preparation of 4H-benzo[f]imidazo[1,4]diazepin-6-one through multi-component Ullmann coupling reaction .
Molecular Structure Analysis
The molecular formula of “(1R,2R)-N,N’-Dimethyl-1,2-cyclohexanediamine” is C8H18N2 .
Chemical Reactions Analysis
The structure of a chiral (1R,2R)-N,N’-bis-(salicylidene)-1,2-diphenyl-1,2-ethanediamine Schiff base dye was found to be in the enol-imine tautomer, stabilized by two intramolecular O–H···N hydrogen bonds .
Physical And Chemical Properties Analysis
“(1R,2R)-N,N’-Dimethyl-1,2-cyclohexanediamine” is a solid at 20°C . It has a melting point of 43.0 to 47.0 °C and a specific rotation of -138 to -148 deg (C=4, CHCl3) .
Scientific Research Applications
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Asymmetric Catalysis
- Application: This compound is used in the synthesis of chiral tropocoronands . These are cyclic compounds that can bind to metal ions, forming complexes that can act as catalysts in asymmetric reactions. Asymmetric catalysis is a key method for producing enantiomerically pure compounds, which are important in pharmaceuticals and other areas.
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Formation of Metal Complexes
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Digital-to-Analog Conversion
- Application: An R–2R ladder configuration is a simple and inexpensive way to perform digital-to-analog conversion (DAC), using repetitive arrangements of precise resistor networks in a ladder-like configuration .
- Method: Each tap of the string generates a different voltage, which can be compared with another voltage: this is the basic principle of a flash ADC (analog-to-digital converter) .
- Results: The main disadvantage is that this architecture requires comparators, one for each resistor; and this number cannot be reduced by using an R-2R network because such a network would not have separate outputs for each voltage .
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Waveform Generation
- Application: The R-2R ladder can be used in waveform generation . This involves creating a specific shape of voltage or current that is time-dependent, such as a sine wave or square wave. This is useful in many areas of electronics, including audio processing, telecommunications, and signal processing.
- Method: The R-2R ladder is used in a digital-to-analog converter (DAC) configuration. By changing the digital input, the analog output can be varied to create the desired waveform .
- Results: The use of an R-2R ladder allows for precise control over the waveform, enabling the creation of a wide range of signals with different shapes and frequencies .
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Signal Conditioning
- Application: The R-2R ladder can be used for signal conditioning . This involves manipulating a signal in such a way that it meets the requirements of the next stage of processing. This can include amplification, filtering, or conversion between analog and digital signals.
- Method: The R-2R ladder can be used in a DAC or ADC (analog-to-digital converter) configuration, depending on whether the signal needs to be converted from digital to analog or vice versa .
- Results: The use of an R-2R ladder allows for precise control over the signal, ensuring that it can be accurately processed by the next stage of the system .
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Instrumentation Calibration
- Application: The R-2R ladder can be used in the calibration of instrumentation . This involves adjusting the output or response of an instrument to ensure its readings are accurate and consistent.
- Method: The R-2R ladder can be used in a DAC configuration to provide a precise reference voltage or current . This can then be compared with the output of the instrument to determine if any adjustment is necessary.
- Results: The use of an R-2R ladder allows for precise calibration of instruments, ensuring their readings are accurate and reliable .
Safety And Hazards
properties
IUPAC Name |
N-[(1R,2R)-2-(methanesulfonamido)cyclohexyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4S2/c1-15(11,12)9-7-5-3-4-6-8(7)10-16(2,13)14/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWLQVLCYRNWSV-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCCCC1NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N[C@@H]1CCCC[C@H]1NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453148 | |
Record name | N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dimethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide | |
CAS RN |
122833-58-3 | |
Record name | N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dimethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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